WAY 267464 Dihydrochloride is a small molecule drug that has been extensively studied for its potential therapeutic applications in various fields of research. It is a selective antagonist of the oxytocin receptor and has been shown to have a range of biological effects on cell function and signal transduction.
WAY 267464 Dihydrochloride can be synthesized using various methods, including chemical synthesis and extraction from natural sources. Chemical synthesis involves the reaction of various chemical compounds to produce the final product. The efficiency and yield of this method depend on the purity of the starting materials, the reaction conditions, and the expertise of the chemist. Environmental and safety considerations must also be taken into account, as some of the starting materials and reaction products may be hazardous. Extraction from natural sources involves the isolation of WAY 267464 Dihydrochloride from plants or other organisms that produce it naturally. This method is often preferred for its sustainability and environmental friendliness. However, the yield and purity of the final product may be lower than that obtained through chemical synthesis.
Chemical Structure and Biological Activity
WAY 267464 Dihydrochloride has a chemical formula of C_27H_32N_4O_2S_2. Its mechanism of action involves the selective antagonism of the oxytocin receptor, which is involved in various physiological processes, including social behavior, stress response, and reproductive function. WAY 267464 Dihydrochloride has been shown to have a high affinity for the oxytocin receptor and a potent inhibitory effect on its activity.
WAY 267464 Dihydrochloride has been shown to have a range of biological effects on cell function and signal transduction. It has been shown to inhibit the release of oxytocin and vasopressin, two neuropeptides that play important roles in social behavior and stress response. It has also been shown to modulate the activity of various neurotransmitters, including dopamine, serotonin, and norepinephrine. Potential therapeutic and toxic effects: WAY 267464 Dihydrochloride has been studied for its potential therapeutic applications in various fields of research, including psychiatry, neurology, and oncology. It has been shown to have a potential role in the treatment of social anxiety disorder, autism spectrum disorder, and schizophrenia. However, its potential toxic effects on the cardiovascular system and other organs must also be taken into account.
In medical research, WAY 267464 Dihydrochloride has been studied for its role in drug development, clinical trials, and findings. It has been shown to have potential benefits in the treatment of various psychiatric and neurological disorders. However, its potential side effects and toxicity must also be carefully evaluated. In environmental research, WAY 267464 Dihydrochloride has been studied for its effects on ecosystems, its role in pollution management, and its sustainability and environmental impact. It has been shown to have potential applications in the treatment of wastewater and other environmental pollutants. However, its potential effects on non-target organisms and the environment must also be taken into account. In industrial research, WAY 267464 Dihydrochloride has been studied for its use in manufacturing processes, improving product quality and efficiency, and health and safety considerations. It has been shown to have potential applications in the production of pharmaceuticals, cosmetics, and other consumer products. However, its potential toxicity and environmental impact must also be carefully evaluated.
Future Perspectives and Challenges
Current limitations in the use and study of WAY 267464 Dihydrochloride include its potential toxicity and side effects, its limited availability, and its high cost. Possible solutions and improvements include the development of more efficient and sustainable methods of synthesis or extraction, the identification of new biological targets and applications, and the optimization of dosing and administration regimens. Future trends and prospects in the application of WAY 267464 Dihydrochloride in scientific research include the development of new drugs and therapies based on its mechanism of action, the exploration of its potential role in other physiological processes, and the integration of its use into personalized medicine and precision healthcare.
Q1: How Can I Obtain a Quote for a Product I'm Interested In?
To receive a quotation, send us an inquiry about the desired product.
The quote will cover pack size options, pricing, and availability details.
If applicable, estimated lead times for custom synthesis or sourcing will be provided.
Quotations are valid for 30 days, unless specified otherwise.
Q2: What Are the Payment Terms for Ordering Products?
New customers generally require full prepayment.
NET 30 payment terms can be arranged for customers with established credit.
Contact our customer service to set up a credit account for NET 30 terms.
We accept purchase orders (POs) from universities, research institutions, and government agencies.
Q3: Which Payment Methods Are Accepted?
Preferred methods include bank transfers (ACH/wire) and credit cards.
Request a proforma invoice for bank transfer details.
For credit card payments, ask sales representatives for a secure payment link.
Checks aren't accepted as prepayment, but they can be used for post-payment on NET 30 orders.
Q4: How Do I Place and Confirm an Order?
Orders are confirmed upon receiving official order requests.
Provide full prepayment or submit purchase orders for credit account customers.
Send purchase orders to sales@EVITACHEM.com.
A confirmation email with estimated shipping date follows processing.
Q5: What's the Shipping and Delivery Process Like?
Our standard shipping partner is FedEx (Standard Overnight, 2Day, FedEx International Priority), unless otherwise agreed.
You can use your FedEx account; specify this on the purchase order or inform customer service.
Customers are responsible for customs duties and taxes on international shipments.
Q6: How Can I Get Assistance During the Ordering Process?
Reach out to our customer service representatives at sales@EVITACHEM.com.
For ongoing order updates or questions, continue using the same email.
Remember, we're here to help! Feel free to contact us for any queries or further assistance.
Note: Kindly utilize formal channels such as professional, corporate, academic emails, etc., for inquiries. The use of personal email for inquiries is not advised.
3-(4-(3-Chlorophenyl)piperazin-1-yl)-1,1-diphenylpropan-2-ol dihydrochloride, also known as Trazodone, is a medication primarily used to treat major depressive disorder. It belongs to the class of drugs known as serotonin receptor antagonists and reuptake inhibitors (SARIs). Trazodone is also used to treat anxiety disorders, insomnia, and chronic pain.
Ftaxilide is a chemical compound that has gained significant attention in scientific research due to its potential therapeutic and environmental applications. It is a member of the taxane family of compounds, which are known for their anti-cancer properties. Ftaxilide has been found to exhibit potent anti-cancer activity, as well as other biological effects that make it a promising candidate for further study.
Melittoside is a natural compound found in various plants, including Lonicera japonica, Lonicera hypoglauca, and Lonicera confusa. It belongs to the class of iridoid glycosides and has been extensively studied for its potential therapeutic and environmental applications.
Tigecycline hydrochloride is a first-in-class, broad spectrum antibiotic with activity against antibiotic-resistant organisms.Target: AntibacterialTigecycline hydrochloride is active against a broad range of gram-negative and gram-positive bacterial species including clinically important multidrug-resistant nosocomial and community-acquired bacterial pathogens. Tigecycline hydrochloride has been shown to inhibit the translation elongation step by binding to the ribosome 30S subunit and preventing aminoacylated tRNAs to accommodate in the ribosomal A site . Tigecycline hydrochloride has also been found to be effective for the treatment of community- as well as hospital-acquired and ventilator-associated pneumonia and bacteremia, sepsis with shock and urinary tract infections. Tigecycline hydrochloride appears to be a valuable treatment option for the management of superbugs, especially where conventional therapy has failed .Fifteen patients received tigecycline hydrochloride for 16 episodes of CPKP infection. The main infections were pneumonia (31%), urinary tract infection (31%), peritonitis (20%), catheter-related bacteraemia (12%), and meningitis (6%). Most infections were complicated with severe sepsis (44%), septic shock (12%), and/or bacteraemia (19%). The daily maintenance dose of tigecycline hydrochloride was 200 mg in 10 episodes and 100 mg in 6 episodes. The overall 30-day mortality rate was 25%. Univariate analysis showed that mortality was significantly associated (p < 0.01) with mean APACHE II and SOFA scores and the presence of immunosuppression, but not with the tigecycline hydrochloride dose .Clinical indications: Acinetobacter infection; Bacterial infection; Bacterial pneumonia; Bacterial skin infection; Bacteroides fragilis infection; Bacteroides infection; Citrobacter infection; Clostridiaceae infection; Clostridium difficile infection; Clostridium infection; Enterobacter infectionFDA Approved Date: June 17, 2005Toxicity: nausea; vomiting; diarrhea; local IV-site reaction; infection; fever; headache
Zotiraciclib is a small molecule inhibitor of cyclin-dependent kinases (CDKs) that has shown promising results in preclinical studies as a potential therapeutic agent for various types of cancer. It is a member of the pyrazolo[1,5-a]pyrimidine class of compounds and has a molecular weight of 406.4 g/mol.
KN-93 Hcl is a selective inhibitor of Ca2+/calmodulin-dependent kinase II (CaMKII), competitively blocking CaM binding to the kinase (Ki = 370 nM).IC50 Value: 370 nM (Ki); 12uM (NIH3T3 Cell) Target: CaMKIIin vitro: KN-93 inhibits serum-induced fibroblast cell growth in a comparable dose-dependent fashion to its inhibition of CaMK-II activity. After 2 days of KN-93 treatment, 95% of cells are arrested in G1. G1 arrest is reversible; 1 day after KN-93 release, a peak of cells had progressed into S and G2-M. KN-92, a similar but inactive compound, had no effect on CaMK-II activity or cell growth . In contrast effects of carbachol, histamine and forskolin were significantly inhibited by KN-93 with an IC50 of 0.15, 0.3 and 1 microM, respectively; these effects occurred without any changes in intracellular cyclic AMP and Ca2+ levels . KN-93 inhibits expression of the anti-apoptotic protein Mcl-1 and induces expression of the pro-apoptotic protein PUMA; third, KN-93-mediated cell death is p53-independent; and fourth, KN-93 induces the generation of ROS .in vivo: EADs were significantly suppressed by KN-93 (EADs present in 4/10 hearts) compared to KN-92 (EADs present in 10/11 hearts) (P =.024). There were no significant differences in parameters favoring EADs such as monophasic action potential duration or heart rate in KN-93- or KN-92-treated hearts. CaM kinase activity in situ increased 37% in hearts with EADs compared to hearts without EADs (P =.015) .